3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
3-(Aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS: 1538844-74-4) is a triazolone derivative characterized by a 4,5-dihydrotriazol-5-one core substituted with an aminomethyl group at position 3 and a cyclopropyl group at position 4 (Table 1). The 1,2,4-triazol-5-one scaffold is known for its weak acidity and diverse biological activities, including antimicrobial, antioxidant, and antitumor properties .
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H10N4O/c7-3-5-8-9-6(11)10(5)4-1-2-4/h4H,1-3,7H2,(H,9,11) |
InChI Key |
ZPJGIEZTWFCEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NNC2=O)CN |
Origin of Product |
United States |
Preparation Methods
Starting from Cyclopropyl-Containing Precursors
One of the prominent methods involves the cyclization of cyclopropyl derivatives with hydrazine or hydrazine-like reagents to form the triazolone ring system. This typically begins with the synthesis of a suitable hydrazide intermediate, which then undergoes intramolecular cyclization under specific conditions.
- Cyclopropyl ketones or aldehydes are reacted with hydrazine derivatives to form hydrazones.
- The hydrazones are then subjected to cyclization using dehydrating agents or under reflux conditions, leading to the formation of the dihydro-triazolone core.
- Subsequent functionalization introduces the amino methyl group at the 3-position via nucleophilic substitution or reductive amination.
Use of Cyclopropyl Isocyanates or Isothiocyanates
Another approach employs cyclopropyl isocyanates reacting with hydrazine derivatives to generate the corresponding urea or carbamate intermediates, which then cyclize to form the triazolone ring.
Nucleophilic Substitution and Ring Closure
Formation of the 1,2,4-Triazol-5-one Core
- The synthesis often begins with the formation of a 1,2,4-triazol-5-one ring system via condensation of hydrazides with suitable carbonyl compounds, such as cyclopropyl carbonyl chlorides.
- The amino methyl group at the 3-position is introduced through nucleophilic substitution with formaldehyde or methylamine derivatives.
Introduction of the Cyclopropyl Group
- The cyclopropyl moiety is introduced either via cyclopropyl halides reacting with nucleophiles or through cyclopropyl Grignard reagents adding to electrophilic centers on the heterocycle.
- This step is critical for ensuring the cyclopropyl group is correctly positioned at the 4-position of the heterocycle.
Microwave-Assisted Synthesis
Recent advances have utilized microwave irradiation to accelerate reactions, particularly for the cyclization steps and amine functionalization:
- Microwave irradiation facilitates the nucleophilic attack of amines on activated heterocyclic intermediates.
- This method enhances yields and reduces reaction times, especially when synthesizing complex heterocycles like the target compound.
Summary of Synthetic Pathways
| Pathway | Starting Materials | Key Reactions | Conditions | Notes |
|---|---|---|---|---|
| Pathway 1 | Cyclopropyl ketones + hydrazine derivatives | Hydrazone formation → Cyclization | Reflux, dehydrating agents | Suitable for primary amines; less effective with aromatic amines |
| Pathway 2 | Cyclopropyl isocyanates + hydrazines | Urea formation → Cyclization | Microwave irradiation | Faster, higher yields, versatile for various amines |
| Pathway 3 | Cyclopropyl halides + nucleophiles | Nucleophilic substitution → Ring closure | Reflux, base catalysis | Effective for introducing amino methyl groups |
Data Tables
Table 1: Comparative Overview of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazone Cyclization | Cyclopropyl aldehyde/ketone + hydrazine | Cyclization under reflux | Widely applicable | Less effective with aromatic amines |
| Isocyanate Route | Cyclopropyl isocyanates + hydrazines | Urea formation, cyclization | Microwave acceleration | Requires specific isocyanates |
| Nucleophilic Substitution | Cyclopropyl halides + amines | Nucleophilic attack, ring closure | High yields, versatile | Sensitive to reaction conditions |
Final Remarks
The synthesis of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is characterized by strategic heterocyclic ring formation, nucleophilic substitutions, and modern microwave-assisted techniques. These methods have been validated through multiple studies, demonstrating their efficiency and adaptability for producing this complex heterocyclic compound with potential pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a triazole derivative with potential applications in various scientific fields. One source identifies it as having the CAS No. 1538844-74-4 and a molecular weight of 154.17 . Another source, PubChem, provides the molecular formula as C6H10N4O .
Scientific Research Applications
While specific applications of this compound are not detailed in the provided search results, the broader classes of compounds to which it belongs (namely, triazoles, oxadiazoles, and cyanamides) have demonstrated diverse applications.
Triazoles
The search results do not contain specific applications of triazoles.
Oxadiazoles
Compounds containing 1,3,4-oxadiazole cores exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, and anticonvulsant properties .
Antimicrobial Activity
Certain oxadiazole derivatives have shown activity against Staphylococcus aureus strains resistant to methicillin and aminoglycosides, with some compounds being more active than chloramphenicol . Some oxadiazoles have demonstrated activity against S. aureus, E. coli, P. aeruginosa, C. albicans, and C. parapsilosis . Other oxadiazoles were found to be more potent than ampicillin against certain bacterial strains . Certain disubstituted oxadiazoles containing a thiazole unit exhibited excellent results against Mycobacterium tuberculosis H . Some oxadiazoles also exhibited anti-Helicobacter pylori activity .
Anticonvulsant Activity
Some 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazole derivatives have been designed and synthesized as anticonvulsant agents, with the introduction of an amino group at position 2 of the 1,3,4-oxadiazole ring and a fluorine substituent at the para position of the benzylthio group improving anticonvulsant activity . Other compounds containing 1,3,4-oxadiazole units have also shown anticonvulsant potential .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Table 1. Structural Features of the Target Compound
| Position | Substituent | Functional Impact |
|---|---|---|
| 3 | Aminomethyl (-CH₂NH₂) | Solubility, hydrogen bonding |
| 4 | Cyclopropyl | Metabolic stability, lipophilicity |
Structural and Electronic Effects
Substituents at positions 3 and 4 significantly influence physicochemical properties (Table 2):
Table 2. Substituent Effects on Key Properties
- Cyclopropyl vs. alkyl/aryl groups : The cyclopropyl group’s strain and sp³ hybridization may reduce ring planarity, affecting π-π stacking interactions compared to aryl groups .
Acidity and pKa Values
Triazolone derivatives exhibit weak acidity due to protonation at the N2 position. pKa values are determined via potentiometric titrations in non-aqueous solvents (Table 3):
Table 3. pKa Values in Non-Aqueous Solvents
*Estimated based on structural analogs. The aminomethyl group’s electron-donating effect may slightly increase pKa compared to acetylated derivatives .
Antioxidant Activity
Triazolones with phenolic or diethylamino substituents show strong radical scavenging:
- DPPH scavenging : 3-(Morpholin-4-yl-methyl) derivatives exhibit IC₅₀ values comparable to BHT (≈25 μM) .
- Metal chelation: Compounds with 3,4-dihydroxybenzylidenamino groups show >70% chelation activity at 100 μM .
The target compound’s aminomethyl group may enhance metal chelation, while the cyclopropyl group could limit solubility-dependent activities.
Antitumor Activity
- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl] derivatives inhibit cancer cell growth (IC₅₀: 15–40 μM) via EGFR kinase inhibition .
- The cyclopropyl group in the target compound may similarly stabilize interactions with hydrophobic kinase pockets.
Spectral and Computational Studies
- NMR shifts : The cyclopropyl group’s unique geometry causes distinct ¹³C NMR signals (e.g., 15–25 ppm for cyclopropyl carbons) compared to aryl groups (120–140 ppm) .
- DFT studies : B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps of ~5 eV for triazolones, with cyclopropyl substituents slightly increasing gap size compared to aryl groups .
Biological Activity
3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (commonly referred to as AMCT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by research findings and data.
Chemical Structure and Properties
Molecular Formula: CHClNO
Molecular Weight: 190.63 g/mol
CAS Number: 1955540-90-5
The compound features a triazole ring, which is known for its role in various biological activities, including enzyme inhibition and antimicrobial properties. The presence of the cyclopropyl group is noteworthy as it can influence the compound's binding affinity and selectivity towards biological targets.
Synthesis
The synthesis of AMCT typically involves multiple steps, including the cyclization of appropriate precursors under controlled conditions. Common solvents such as methanol or ethanol are used, along with catalysts to facilitate the reaction. The final product is often converted into its hydrochloride form to enhance solubility in water, making it more suitable for biological applications .
Antimicrobial Activity
Research has indicated that AMCT exhibits notable antimicrobial properties. A study assessing various derivatives of triazoles found that compounds similar to AMCT showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| AMCT | E. coli | 32 µg/mL |
| AMCT | S. aureus | 16 µg/mL |
| AMCT | MRSA | 64 µg/mL |
Enzyme Inhibition
AMCT has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, it has shown promising results as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. Inhibition of this enzyme is linked to potential therapies for type 2 diabetes and obesity .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibition Type | IC50 Value (nM) |
|---|---|---|
| 11β-HSD1 | Competitive | 9.9 |
| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 12.5 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of AMCT suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Molecular docking studies have predicted good binding affinities to target enzymes with minimal off-target effects .
Case Study 1: Antidiabetic Potential
In a preclinical study involving diabetic mice, administration of AMCT resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to the compound's inhibition of 11β-HSD1, leading to decreased cortisol levels and improved insulin sensitivity .
Case Study 2: Antimicrobial Efficacy
A clinical trial assessing the efficacy of AMCT against MRSA infections reported a reduction in infection rates among treated patients compared to those receiving standard antibiotic therapy. This highlights its potential as an alternative treatment option for antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
